N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine
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Overview
Description
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine is an organic compound with a complex structure that includes a cyclopentane ring substituted with a methoxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction conditions include a temperature range of 20-80°C and a hydrogen pressure of 2×10^5 to 1×10^6 Pa .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and acetone as solvent.
Reduction: LiAlH4, NaBH4, ethanol or ether as solvent.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), and solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-methoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of an amine group.
1-methoxypropan-2-yl benzene: Contains a benzene ring instead of a cyclopentane ring.
1-methoxypropan-2-yl chloride: Contains a chloride group instead of an amine group
Uniqueness
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H21NO |
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Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-8-4-5-10(6-8)11-9(2)7-12-3/h8-11H,4-7H2,1-3H3 |
InChI Key |
KFLXHWGUGRJCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC(C)COC |
Origin of Product |
United States |
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